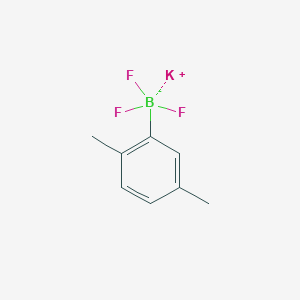
Potassium (2,5-dimethylphenyl)trifluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium (2,5-dimethylphenyl)trifluoroboranuide is an organotrifluoroborate compound. Organotrifluoroborates are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions. This compound is characterized by the presence of a potassium cation and a trifluoroborate anion attached to a 2,5-dimethylphenyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium (2,5-dimethylphenyl)trifluoroboranuide typically involves the reaction of 2,5-dimethylphenylboronic acid with potassium fluoride and boron trifluoride. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of potassium (2,5-dimethylphenyl)trifluoroboranuide follows similar principles but on a larger scale. The process involves the use of larger reactors and more efficient mixing and temperature control systems to ensure consistent product quality. The final product is typically purified through recrystallization or other suitable purification techniques to achieve the desired purity.
化学反应分析
Types of Reactions
Potassium (2,5-dimethylphenyl)trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: It can be reduced to form borohydrides or other reduced species.
Substitution: The trifluoroborate group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Palladium or nickel catalysts are often employed in cross-coupling reactions, with reagents such as halides or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a wide range of substituted phenyl derivatives.
科学研究应用
Potassium (2,5-dimethylphenyl)trifluoroboranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
作用机制
The mechanism of action of potassium (2,5-dimethylphenyl)trifluoroboranuide involves its role as a nucleophilic partner in cross-coupling reactions. The trifluoroborate group acts as a nucleophile, reacting with electrophilic species such as halides or organometallic compounds in the presence of a catalyst. The reaction proceeds through the formation of a transition state, followed by the formation of the final product.
相似化合物的比较
Similar Compounds
- Potassium (2,3-dimethylphenyl)trifluoroboranuide
- Potassium (2,4-dimethylphenyl)trifluoroborate
Uniqueness
Potassium (2,5-dimethylphenyl)trifluoroboranuide is unique due to the specific positioning of the dimethyl groups on the phenyl ring. This positioning can influence the compound’s reactivity and selectivity in chemical reactions, making it distinct from other similar compounds.
属性
分子式 |
C8H9BF3K |
|---|---|
分子量 |
212.06 g/mol |
IUPAC 名称 |
potassium;(2,5-dimethylphenyl)-trifluoroboranuide |
InChI |
InChI=1S/C8H9BF3.K/c1-6-3-4-7(2)8(5-6)9(10,11)12;/h3-5H,1-2H3;/q-1;+1 |
InChI 键 |
QHAOTFAZHHHACQ-UHFFFAOYSA-N |
规范 SMILES |
[B-](C1=C(C=CC(=C1)C)C)(F)(F)F.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



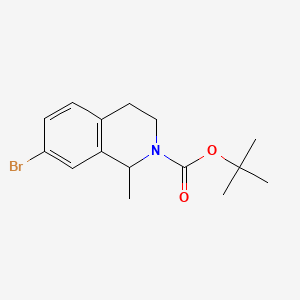
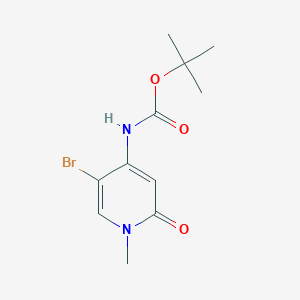
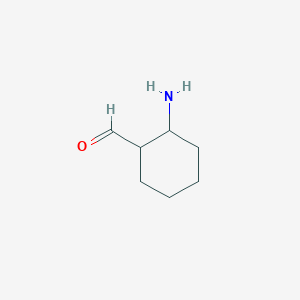
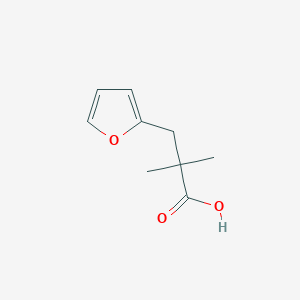
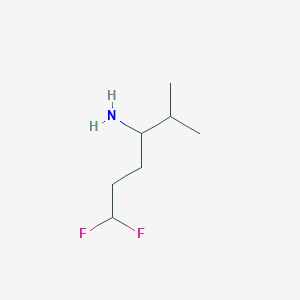


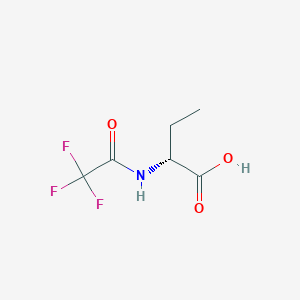
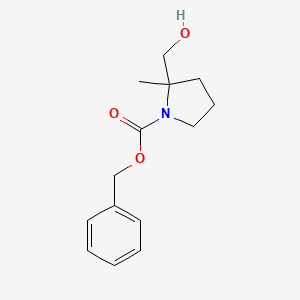
![4,4,4-Trifluoro-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid](/img/structure/B13508023.png)
![tert-butyl5-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-1,2,3,4-tetrahydropyridine-1-carboxylate](/img/structure/B13508026.png)
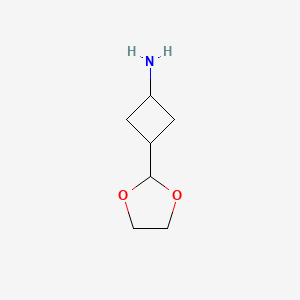
![6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B13508046.png)
